
AHR antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR antagonist 2, also known as 2-Methyl-2H-pyrazole-3-carboxylic acid-(2-methyl-4-o-tolyl-azophenyl)-amide or CH-223191, is a compound that controls the biological activity of the aryl hydrocarbon receptor (AhR) .
Molecular Structure Analysis
The molecular structure of AHR antagonist 2 is complex. The full-length AhR encompasses various domains, including a bHLH, a PAS A, a PAS B, and transactivation domains . The 3D structures of AhR reveal structural details of its subdomains interactions as well as its interaction with other protein partners .Chemical Reactions Analysis
AHR antagonist 2 interacts with the aryl hydrocarbon receptor (AhR) in a complex manner. It has been shown to inhibit TCDD-induced AhR transcription activity in HepG2 cells in vitro . Agonist-induced translocation of AhR from the cytoplasm to the nucleus was analyzed by western blotting .Physical And Chemical Properties Analysis
The molecular formula of AHR antagonist 2 is C20H17F3N4O3, and it has a molecular weight of 418.37 . It appears as an off-white to light yellow solid .Applications De Recherche Scientifique
Cancer Chemotherapy
The aryl hydrocarbon receptor (AhR) plays a significant role in various tumor types. AhR antagonists, like AHR antagonist 2, have shown promise in cancer chemotherapy. These antagonists exhibit tumor-specific pro-oncogenic and tumor suppressor-like functions. There is evidence that AhR-active pharmaceuticals may be effective in anticancer agents for single or combination cancer chemotherapies, particularly for breast and pancreatic cancers. This highlights the potential of AhR antagonists in targeted cancer treatment (Safe, Cheng, & Jin, 2017).
SARS-CoV-2 and Coronavirus Pathology
AHR antagonist 2 could play a role in managing coronavirus-infected patients. Research indicates that AHR is activated during coronavirus infection, impacting anti-viral immunity and lung basal cells associated with tissue repair. AhR antagonists like AHR antagonist 2 are proposed as candidate therapeutics for coronavirus management, offering a new avenue for treatment of diseases like COVID-19 (Giovannoni, Li, García, & Quintana, 2020).
AhR in Cell Physiology and Organ Homeostasis
AhR, traditionally associated with toxic and carcinogenic responses, is also an important regulator in cell physiology and organ homeostasis. AhR antagonists could help modulate the balance between differentiation and pluripotency in normal and transformed tumor cells, and regulate a large array of physiologically relevant genes. This application of AhR antagonists could be crucial in understanding and managing human diseases, making AhR a valuable diagnostic marker and therapeutic target (Mulero-Navarro & Fernández-Salguero, 2016).
Immunomodulation
AhR is a key factor in immunity and tissue homeostasis. AhR antagonists can affect immune disease outcomes by modifying AhR activity. This suggests their potential use in immunotherapy for autoimmune disorders and cancer. AhR can adapt immune cells to environmental conditions, playing a significant role in controlling disease outcomes (Shinde & McGaha, 2018).
Dietary Flavonoids and Cancer Treatment
Natural dietary chemicals, including flavonoids, can activate and/or inhibit the AhR signaling pathway. AhR antagonist 2 could be part of this process, affecting tumor growth, survival, migration, and invasion. This opens up a new method for cancer treatment, where AhR-targeted therapy, possibly including AhR antagonist 2, may become a valuable approach (Yang, Feng, Chen, Vaziri, & Zhao, 2019).
Mécanisme D'action
Orientations Futures
AHR has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . Understanding the role of AhR in immune responses will enhance our knowledge of AhR-mediated immune regulation in allergic diseases . This could help researchers understand the role of AhR in regulating immune responses in autoimmune diseases, cancers, metabolic syndromes, and infectious diseases .
Propriétés
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGBPKFVJOAIZ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)
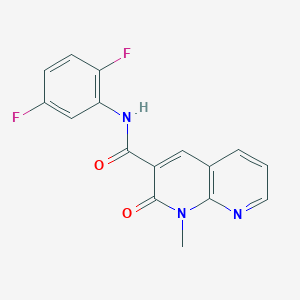
![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
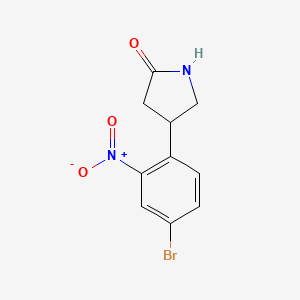
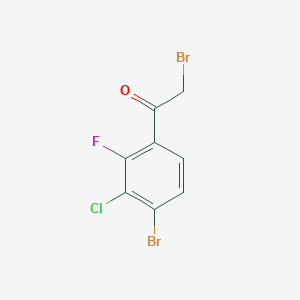
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

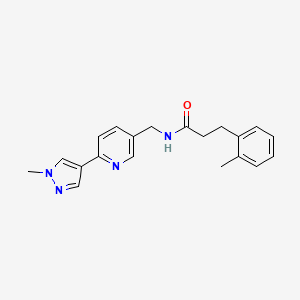
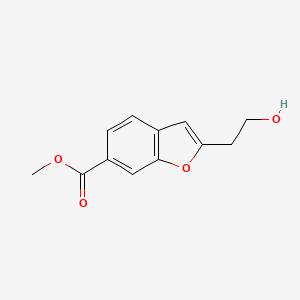
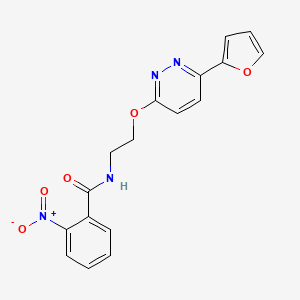
![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)